molecular formula C17H14Cl2O4 B3705984 2-(2,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate

2-(2,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate

Cat. No.: B3705984
M. Wt: 353.2 g/mol
InChI Key: GWKCWWDWDUSEGP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-dichlorophenyl)-2-oxoethyl (2-methylphenoxy)acetate” would depend on the specific conditions and reactants present. In general, esters like this compound can undergo reactions such as hydrolysis, reduction, and transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility in water, and chemical stability. Unfortunately, without specific data on “this compound”, it’s difficult to provide an accurate analysis .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, 2,4-D, a similar compound, acts as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For instance, 2,4-D, a similar compound, can cause eye irritation, skin irritation, and respiratory irritation .

Future Directions

The future directions for research and development of a compound depend on its potential applications and effectiveness. This could involve exploring new synthesis methods, investigating potential uses, or studying the compound’s effects on the environment and human health .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O4/c1-11-4-2-3-5-16(11)22-10-17(21)23-9-15(20)13-7-6-12(18)8-14(13)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKCWWDWDUSEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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